molecular formula C21H15N3O3 B2488266 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922112-68-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2488266
CAS No.: 922112-68-3
M. Wt: 357.369
InChI Key: JCKHYNMIUPGSQN-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a benzo[d][1,3]dioxole ring with a carboxamide functional group

Mechanism of Action

Target of Action

The compound, also known as N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The phenyl group is then introduced via a Suzuki coupling reaction using a suitable boronic acid derivative. The benzo[d][1,3]dioxole ring can be formed through a cyclization reaction involving catechol and a suitable dihalide. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other benzimidazole derivatives and dioxole-containing compounds:

    Benzimidazole Derivatives: Compounds like benzimidazole itself and its substituted derivatives are known for their antimicrobial and anticancer properties.

    Dioxole-Containing Compounds: Compounds such as 1,3-benzodioxole and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-21(13-9-10-18-19(11-13)27-12-26-18)24-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-11H,12H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKHYNMIUPGSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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